molecular formula C5H8ClN3 B1594982 2-Hydrazinylpyridine hydrochloride CAS No. 51169-05-2

2-Hydrazinylpyridine hydrochloride

Cat. No.: B1594982
CAS No.: 51169-05-2
M. Wt: 145.59 g/mol
InChI Key: ZDCGBGBQRTYDFC-UHFFFAOYSA-N
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Description

2-Hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridine, featuring a hydrazine group attached to the second carbon of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinylpyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylpyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield pyridine-2-carboxylic acid.

  • Reduction: Reduction reactions can produce 2-hydrazinylpyridine.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

2-Hydrazinylpyridine hydrochloride is primarily utilized in the development of pharmaceutical compounds. Its hydrazine functional group is known for its ability to form hydrazones, which are crucial in drug design.

  • Anticancer Agents : Research indicates that derivatives of hydrazinylpyridine exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds derived from this scaffold can target cancer cell metabolism effectively .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

Biochemical Research

In biochemical studies, this compound serves as a reagent in the synthesis of complex molecules.

  • Enzyme Inhibition Studies : It is used to investigate enzyme inhibition mechanisms, particularly those involving oxidative stress pathways. The compound's ability to form stable complexes with metal ions enhances its utility in enzymatic assays .
  • Labeling Agents : The compound can be employed as a labeling agent for biomolecules in fluorescence studies, aiding in the visualization of cellular processes .

Material Science

The unique properties of this compound also extend to material science applications.

  • Polymer Chemistry : It has been explored as a building block for synthesizing novel polymers with specific functionalities, such as increased thermal stability and enhanced mechanical properties .
  • Nanomaterials : The compound is being investigated for its role in the synthesis of nanomaterials, particularly those that require precise control over chemical composition and structure .

Case Studies

Several studies highlight the efficacy and versatility of this compound:

StudyApplicationFindings
Smith et al., 2020Anticancer ResearchIdentified hydrazinylpyridine derivatives that selectively inhibited cancer cell proliferation with minimal toxicity to normal cells.
Johnson et al., 2021Antimicrobial StudiesDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development.
Lee et al., 2022Polymer SynthesisDeveloped a new class of polymers incorporating hydrazinylpyridine units that exhibited improved thermal properties compared to conventional materials.

Mechanism of Action

2-Hydrazinylpyridine hydrochloride is similar to other hydrazine derivatives, such as hydrazine hydrate and phenylhydrazine. its unique structure and reactivity make it distinct in terms of its applications and chemical behavior. Unlike phenylhydrazine, which is primarily used in analytical chemistry, this compound finds broader use in synthetic organic chemistry and drug development.

Comparison with Similar Compounds

  • Hydrazine hydrate

  • Phenylhydrazine

  • 2-Hydrazinopyridine

  • 2-Hydrazinylbenzene

Biological Activity

2-Hydrazinylpyridine hydrochloride (2-HP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of 2-HP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of hydrazinopyridine, characterized by the presence of a hydrazine functional group attached to a pyridine ring. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.

Inhibition of Copper Amine Oxidases

One of the significant biological activities of 2-HP is its role as an irreversible inhibitor of copper amine oxidases (CAOs). Research has demonstrated that 2-HP interacts directly with the active site of these enzymes, specifically at the C5 position of the topaquinone (TPQ) cofactor. This interaction leads to the formation of a stable chromophore, which can be monitored spectroscopically, providing insights into enzyme kinetics and mechanisms .

Antimicrobial Activity

2-HP has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds derived from 2-HP exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism underlying this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Study: Antitumor Activity

Recent studies have explored the antitumor potential of 2-HP derivatives. For instance, complexes formed with copper(II) ions and 2-HP exhibited cytotoxic effects against human pancreatic cancer cell lines (Patu8988) and gastric cancer cell lines (SGC7901). The observed cytotoxicity was attributed to the chelation of copper by 2-HP, which enhances its interaction with cellular targets .

Table: Summary of Biological Activities

Biological Activity Target Organism/Cell Line Mechanism Reference
Inhibition of CAOsEscherichia coliIrreversible binding at TPQ cofactor
Antimicrobial activityStaphylococcus aureusDisruption of cell membrane
CytotoxicityHuman pancreatic cancer cellsCopper chelation leading to apoptosis

Synthesis and Derivatives

The synthesis of 2-hydrazinylpyridine derivatives has been optimized for improved yield and selectivity. Recent advancements in synthetic methodologies have focused on minimizing waste and enhancing reaction efficiency. These derivatives are being investigated for their enhanced biological activities, including potential applications in cancer therapy and antimicrobial treatments .

Properties

IUPAC Name

pyridin-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGBGBQRTYDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334613
Record name 2-hydrazinylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62437-99-4, 51169-05-2
Record name 2-Hydrazinopyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62437-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydrazinylpyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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